molecular formula C19H24N2O2S B6966818 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide

2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6966818
M. Wt: 344.5 g/mol
InChI Key: DGLPJERZYRFIBB-UHFFFAOYSA-N
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Description

2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: Introduction of the methoxyethyl and methyl groups can be done through nucleophilic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with the appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the thiazole ring or the carboxamide group, potentially leading to the formation of thiazolidines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive thiazole compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Carboxamides: Compounds such as acetamide and benzamide.

Uniqueness

The uniqueness of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other thiazole derivatives or carboxamides.

Properties

IUPAC Name

2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-12-16(24-18(20-12)13(2)23-4)17(22)21-19(3)11-7-9-14-8-5-6-10-15(14)19/h5-6,8,10,13H,7,9,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLPJERZYRFIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)OC)C(=O)NC2(CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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